[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine
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Overview
Description
[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine is a chemical compound that features a chlorophenyl group attached to an oxazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine typically involves the reaction of 3-chlorobenzonitrile with hydroxylamine to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The final step involves the reduction of the nitrile group to form the methanamine group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group can engage in binding interactions with enzymes, receptors, or other proteins, leading to changes in their activity. The methanamine group may also participate in hydrogen bonding and other interactions that influence the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine
- [5-(3-Bromophenyl)-1,2-oxazol-3-yl]methanamine
- [5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanamine
Uniqueness
Compared to similar compounds, [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine is unique due to the specific positioning of the chlorine atom on the phenyl ring
Properties
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-2-7(4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWAOUGBPNPXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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